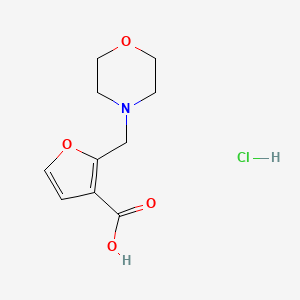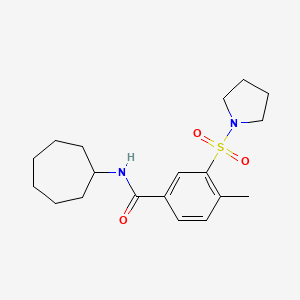![molecular formula C22H26Cl2N2O B12477969 N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12477969.png)
N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE is a complex organic molecule that features a combination of indole, phenyl, and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the alkylation of the indole core with a 2,4-dichlorobenzyl halide in the presence of a base such as potassium carbonate.
Attachment of the 3-Ethoxypropyl Group: The final step involves the nucleophilic substitution reaction where the indole derivative is reacted with 3-ethoxypropylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the amine group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Potential use as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Biochemistry: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Therapeutics: Investigation of its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Diagnostics: Use in the development of diagnostic assays or imaging agents.
Industry
Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE
- ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-METHOXYPROPYL)AMINE
- ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYBUTYL)AMINE
Uniqueness
The uniqueness of ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its potential for biological activity, while the 3-ethoxypropyl group may influence its solubility and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C22H26Cl2N2O |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-[[1-[(2,4-dichlorophenyl)methyl]-2-methylindol-3-yl]methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C22H26Cl2N2O/c1-3-27-12-6-11-25-14-20-16(2)26(22-8-5-4-7-19(20)22)15-17-9-10-18(23)13-21(17)24/h4-5,7-10,13,25H,3,6,11-12,14-15H2,1-2H3 |
Clé InChI |
BDMPZQQSZOTJAS-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNCC1=C(N(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B12477907.png)
![5-(2,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12477915.png)
![N-(4-bromo-3-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12477923.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12477944.png)

![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477957.png)

![N-(4-chlorophenyl)-2-[3-(4-methylpiperazin-1-yl)propanoyl]hydrazinecarboxamide](/img/structure/B12477963.png)
![4-(propan-2-yloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477964.png)
![5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B12477970.png)
![2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12477976.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12477978.png)
methanethione](/img/structure/B12477988.png)
